N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H17NO5S and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study focused on the synthesis of coumarin derivatives, which are chemically similar to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. These compounds, including chromene carboxamides, have been evaluated for their biological properties, particularly their antibacterial activity against various bacterial strains (C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010).
Catalytic Applications
Research has shown efficient one-pot synthesis methods using catalysts for similar compounds, such as furan- and thiophene-based chromenes. These methods highlight the potential for catalytic applications in synthesizing related chemical structures (Jin Zhang, Wenhao Xue, Pei-hong Wang, 2018).
Solar Cell Applications
The use of phenothiazine derivatives, including those with furan linkers, in dye-sensitized solar cells has been studied. This research indicates the potential application of furan-conjugated compounds like this compound in solar energy conversion (Se Hun Kim, Hyun Woo Kim, 2011).
Antiviral Applications
Studies have shown the synthesis and characterization of furan-carboxamide derivatives as potent inhibitors against influenza viruses, suggesting potential antiviral applications for similar compounds (Yu Yongshi, Jie Zheng, Lei Cao, 2017).
Antibacterial Applications
Research into N-(4-bromophenyl)furan-2-carboxamide analogs, which share structural similarities, revealed their significant in vitro antibacterial activity against drug-resistant bacteria. This suggests possible antibacterial applications for this compound (A. Siddiqa, M. Zubair, Muhammad Bilal, 2022).
Mechanism of Action
Target of action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of action
The electron pairs on sulfur in thiophene are significantly delocalized in the π electron system and behave extremely reactive like benzene derivative .
Biochemical pathways
Given the wide range of therapeutic properties of thiophene derivatives, it is likely that multiple biochemical pathways could be affected .
Pharmacokinetics
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Action environment
The physicochemical properties of thiophene are similar to those of benzene .
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-8-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-25-17-4-2-3-13-11-16(21(24)27-19(13)17)20(23)22-9-7-15-5-6-18(28-15)14-8-10-26-12-14/h2-6,8,10-12H,7,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUDYVBWJHPOCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=C(S3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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